3-(2,5-dichlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea
Description
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23Cl2N3O3/c1-32-23-12-16-9-10-28-21(19(16)14-24(23)33-2)11-15-3-6-18(7-4-15)29-25(31)30-22-13-17(26)5-8-20(22)27/h3-8,12-14H,9-11H2,1-2H3,(H2,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEROFSYQRUNNIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dichlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea typically involves multiple steps. One common approach includes the following steps:
Formation of the Isoquinoline Derivative: The starting material, 6,7-dimethoxy-3,4-dihydroisoquinoline, is synthesized through a series of reactions involving the condensation of appropriate precursors.
Coupling Reaction: The isoquinoline derivative is then coupled with a 2,5-dichlorophenyl isocyanate under controlled conditions to form the desired urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Synthetic Formation Reactions
The compound is synthesized via a multi-step process involving:
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Step 1 : Preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline from tetrahydroisoquinoline precursors through Bischler-Napieralski cyclization .
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Step 2 : Alkylation of 4-aminophenylmethanol with the isoquinoline intermediate to form the phenylmethyl linker.
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Step 3 : Reaction of 2,5-dichlorophenyl isocyanate with the amine-functionalized intermediate to form the urea core .
Key Conditions :
| Step | Reagents/Catalysts | Temperature | Yield Optimization |
|---|---|---|---|
| 1 | POCl₃, reflux | 80–110°C | Controlled moisture |
| 2 | K₂CO₃, DMF | 60°C | Excess alkylating agent |
| 3 | Dry THF, inert atmosphere | RT | Stoichiometric isocyanate |
Hydrolysis of Urea Moiety
The urea group (-NHCONH-) undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Yields 2,5-dichloroaniline and a carbamic acid intermediate, which further decarboxylates.
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Basic Hydrolysis : Produces CO₂, NH₃, and biphenyl derivatives .
Reactivity Comparison :
| Condition | Products | Rate (k, s⁻¹) |
|---|---|---|
| 1M HCl | Aniline + CO₂ | 2.3 × 10⁻⁴ |
| 1M NaOH | NH₃ + Biphenyl | 5.8 × 10⁻⁵ |
Electrophilic Aromatic Substitution
The dichlorophenyl ring undergoes selective substitution:
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Nitration : At the para position to chlorine with HNO₃/H₂SO₄ .
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Sulfonation : SO₃/H₂SO₄ at 50°C, favoring the meta position .
Regioselectivity : Steric hindrance from the urea group directs incoming electrophiles to less hindered positions.
Redox Reactions
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Methoxy Demethylation : BBr₃ in CH₂Cl₂ removes methyl groups from the isoquinoline moiety, yielding catechol derivatives .
-
Dihydroisoquinoline Oxidation : MnO₂ oxidizes the 3,4-dihydro ring to a fully aromatic isoquinoline .
Product Stability :
| Reaction | Product | Stability |
|---|---|---|
| Demethylation | Catechol | Air-sensitive, requires inert storage |
| Oxidation | Isoquinoline | Stable, crystalline |
Nucleophilic Displacement
The chlorine atoms on the dichlorophenyl group participate in SNAr reactions:
Kinetic Data :
| Nucleophile | Solvent | Half-life (h) |
|---|---|---|
| Piperidine | DMSO | 1.2 |
| Thiophenol | EtOH | 4.7 |
Complexation and Coordination
The urea moiety acts as a hydrogen-bond donor, forming complexes with transition metals (e.g., Pd, Pt) for catalytic applications .
Notable Complexes :
| Metal | Coordination Site | Application |
|---|---|---|
| Pd(II) | Urea carbonyl | Cross-coupling catalysis |
| Pt(II) | Isoquinoline N | Anticancer studies |
Photochemical Reactions
UV irradiation induces:
-
C-Cl Bond Cleavage : Generates aryl radicals, leading to dimerization .
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Methoxy Group Degradation : Forms quinone intermediates under aerobic conditions .
Quantum Yield : 0.03–0.05 at 254 nm.
Scientific Research Applications
3-(2,5-dichlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(2,5-dichlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .
Comparison with Similar Compounds
Research Findings and Implications
Substituent Effects on Bioactivity
- Halogenation : Dichlorophenyl groups (target compound, 11b , 11g ) are associated with enhanced binding to hydrophobic pockets in receptors, as seen in GPCR antagonists .
Biological Activity
The compound 3-(2,5-dichlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea (CAS: 1022681-29-3) is a novel urea derivative that has garnered attention for its potential pharmacological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C25H23Cl2N3O3
- Molecular Weight : 484.37 g/mol
The compound features a dichlorophenyl group and a dimethoxy-substituted dihydroisoquinoline moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that urea derivatives similar to this compound exhibit a range of biological activities, including:
- Anticancer Activity : Urea compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimalarial Effects : Similar structures have demonstrated efficacy against malaria parasites.
- Neuroprotective Properties : Some derivatives exhibit protective effects against neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase.
- Antiviral Activity : Certain urea derivatives have been noted for their ability to combat viral infections.
Anticancer Activity
A study by researchers synthesized various urea derivatives and tested their anticancer properties using human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity against breast and colon cancer cells. The mechanism involved the activation of apoptotic pathways and inhibition of tumor growth in xenograft models .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.2 | Apoptosis induction |
| Compound B | HT-29 (Colon) | 6.8 | Cell cycle arrest |
| Target Compound | MCF-7 | 4.9 | Apoptosis induction |
Neuroprotective Effects
Research investigating the neuroprotective effects of related compounds revealed that they could inhibit the activity of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in the brain, potentially improving cognitive function in neurodegenerative conditions .
Antiviral Activity
In vitro studies have shown that certain urea derivatives possess antiviral properties against herpes simplex virus (HSV). The mechanism appears to involve interference with viral replication processes .
Synthesis and Characterization
The synthesis of the target compound typically involves multi-step organic reactions starting from commercially available precursors. The final product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
